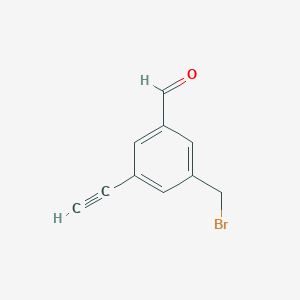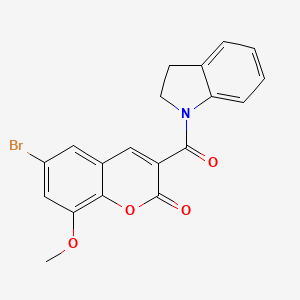
3-(Bromomethyl)-5-ethynylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and common names. It also includes its appearance (color, state of matter under normal conditions) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Applications in Polymer Science
- Hyper-Cross-Linked Microporous Poly(phenylacetylene)s : The polymerization of 3,5-diethynylbenzaldehyde yields hyper-cross-linked poly(3,5-diethynylbenzaldehyde) with high content of carbaldehyde groups. This polymer shows potential in chemisorption and physisorption ability, particularly in binding alcohols and primary amines, and in the adsorption of ibuprofen and CO2 gas. It also acts as a heterogeneous catalyst for aldol condensation reactions (Havelková et al., 2019).
Organic Synthesis and Medicinal Chemistry
Halogenated Aromatic Aldehydes : Research on halogenated aromatic aldehydes, which are structurally similar to 3-(Bromomethyl)-5-ethynylbenzaldehyde, shows their transformation by anaerobic bacteria, leading to the synthesis of corresponding carboxylic acids and other compounds. This process is relevant for understanding environmental transformations of these compounds (Neilson et al., 1988).
Synthesis of Polycyclic Aromatic Hydrocarbons : 2-Bromobenzaldehyde, a related compound, is used in the synthesis of o-naphthyl benzaldehydes and benzo[c]phenanthrene analogues, demonstrating the potential of brominated benzaldehydes in constructing complex organic structures (Thomson et al., 2015).
Antimicrobial Agents : A study on 3-Bromobenzaldehyde's derivatives shows the synthesis of new aminobenzylated Mannich bases with antimicrobial activity, highlighting the potential of bromobenzaldehydes in the development of new antimicrobial compounds (Nimavat et al., 2004).
Crystal Engineering and Material Science
- Crystal Engineering with Substituted Ethynylbenzenes : Studies on various para-substituted ethynylbenzene derivatives, including 4-ethynylbenzaldehyde, provide insights into molecular packing and intermolecular interactions, which are crucial for designing materials with specific properties (Dai et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-(bromomethyl)-5-ethynylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c1-2-8-3-9(6-11)5-10(4-8)7-12/h1,3-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOMMRQGOBINHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-ethynylbenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2955861.png)

![(E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2955866.png)



![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2955873.png)

![N-cyclopropyl-1-[6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2955875.png)

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2955877.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955878.png)
![1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2955879.png)
![N-(13-Tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)prop-2-enamide](/img/structure/B2955881.png)